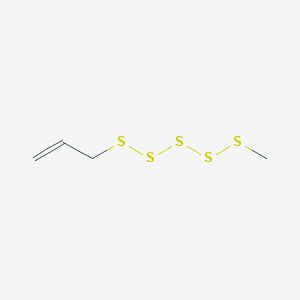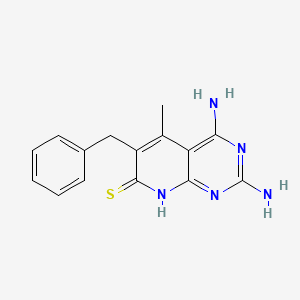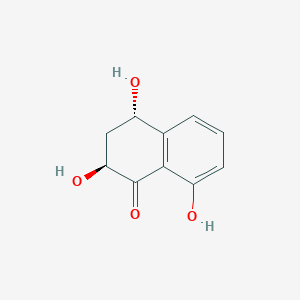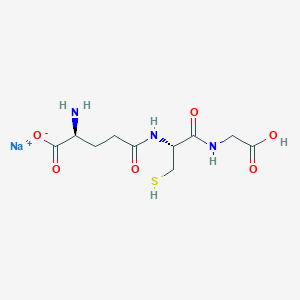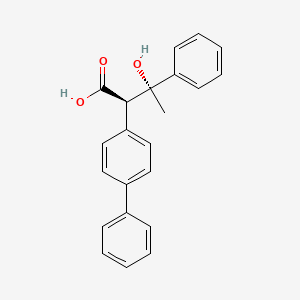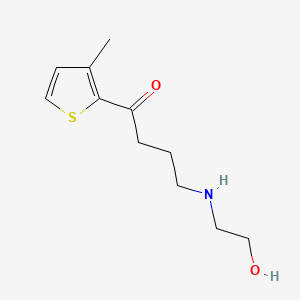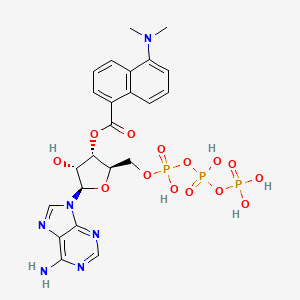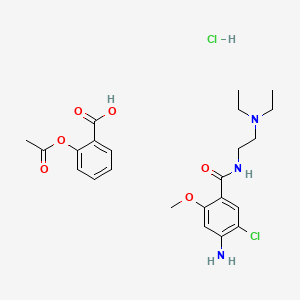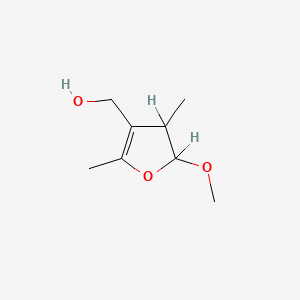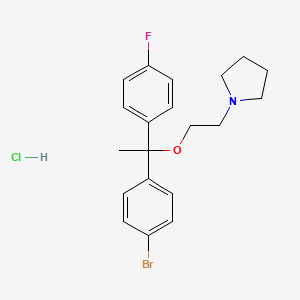
1-(2-(1-(4-Bromophenyl)-1-(4-fluorophenyl)ethoxy)ethyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(1-(4-Bromophenyl)-1-(4-fluorophenyl)ethoxy)ethyl)pyrrolidine hydrochloride is a synthetic organic compound It is characterized by the presence of bromophenyl and fluorophenyl groups attached to an ethoxyethyl chain, which is further connected to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1-(4-Bromophenyl)-1-(4-fluorophenyl)ethoxy)ethyl)pyrrolidine hydrochloride typically involves multiple steps:
Formation of the Ethoxyethyl Chain: The initial step involves the formation of the ethoxyethyl chain through a reaction between 4-bromophenyl and 4-fluorophenyl compounds with ethylene oxide under controlled conditions.
Attachment to Pyrrolidine Ring: The ethoxyethyl chain is then attached to the pyrrolidine ring through a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1-(4-Bromophenyl)-1-(4-fluorophenyl)ethoxy)ethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-(2-(1-(4-Bromophenyl)-1-(4-fluorophenyl)ethoxy)ethyl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(1-(4-Bromophenyl)-1-(4-fluorophenyl)ethoxy)ethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The bromophenyl and fluorophenyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(1-(4-Chlorophenyl)-1-(4-fluorophenyl)ethoxy)ethyl)pyrrolidine hydrochloride
- 1-(2-(1-(4-Bromophenyl)-1-(4-methylphenyl)ethoxy)ethyl)pyrrolidine hydrochloride
Uniqueness
1-(2-(1-(4-Bromophenyl)-1-(4-fluorophenyl)ethoxy)ethyl)pyrrolidine hydrochloride is unique due to the presence of both bromophenyl and fluorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
96122-78-0 |
|---|---|
Molecular Formula |
C20H24BrClFNO |
Molecular Weight |
428.8 g/mol |
IUPAC Name |
1-[2-[1-(4-bromophenyl)-1-(4-fluorophenyl)ethoxy]ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C20H23BrFNO.ClH/c1-20(16-4-8-18(21)9-5-16,17-6-10-19(22)11-7-17)24-15-14-23-12-2-3-13-23;/h4-11H,2-3,12-15H2,1H3;1H |
InChI Key |
NKFOLABBACHWGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)Br)OCCN3CCCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



